1-Désoxybaccatine IV

Vue d'ensemble

Description

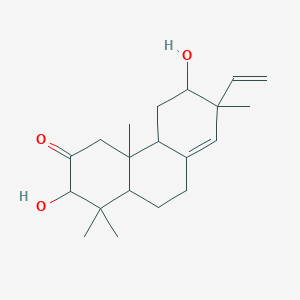

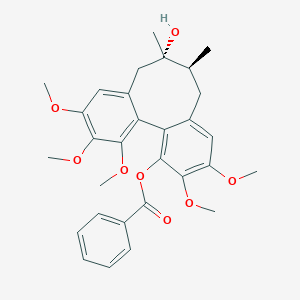

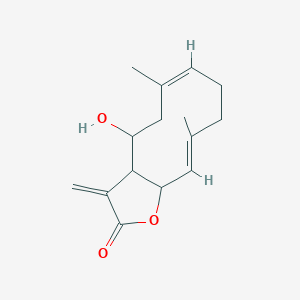

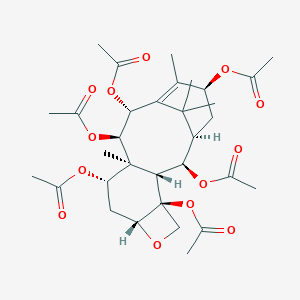

1-Dehydroxybaccatin IV is a taxane diterpene . It shows concentration-dependent NO inhibition, with an IC50 of 32.2 μM .

Synthesis Analysis

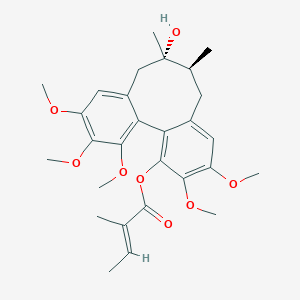

The synthesis of 1-Dehydroxybaccatin IV involves the formation of a highly functionalized diterpenoid core skeleton (baccatin III) and the subsequent assembly of a phenylisoserinoyl side chain . A bifunctional cytochrome P450 enzyme [taxane oxetanase 1 (TOT1)] in Taxus mairei catalyzes an oxidative rearrangement in paclitaxel oxetane formation .Molecular Structure Analysis

The molecular structure of 1-Dehydroxybaccatin IV is represented by the formula C32H44O13 .Chemical Reactions Analysis

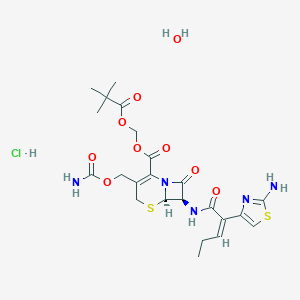

Insect cells coexpressing TOT1 and TcCPR were resuspended in 1 ml of medium (containing 4% v/v DMSO) and then incubated with 4 or 5 (50 μM) at 28°C and 100 rpm for 24 hours .Physical and Chemical Properties Analysis

The molecular weight of 1-Dehydroxybaccatin IV is 636.68 .Applications De Recherche Scientifique

Production de composé anticancéreux

La 1-Désoxybaccatine IV joue un rôle crucial dans la biosynthèse du Paclitaxel, un médicament anticancéreux à large spectre réputé . Le Paclitaxel a été approuvé par la Food and Drug Administration (FDA) des États-Unis pour le traitement de divers types de cancers, notamment le cancer du sein, du poumon, de la prostate et de l'ovaire .

Biosynthèse de la Baccatine III

La Baccatine III est un intermédiaire clé dans la biosynthèse du Paclitaxel . Deux études ont réussi à réaliser la biosynthèse hétérologue de la baccatine III par expression transitoire dans le tabac .

Formation de l'anneau oxétane

La formation d'un anneau oxétane est une caractéristique chimique distinctive du Paclitaxel . Une enzyme bifonctionnelle capable de générer simultanément de la this compound avec une structure d'anneau oxétane a été identifiée .

Production de Taxadiène

Le Taxadiène est un précurseur dans la biosynthèse du Paclitaxel . La production de taxadiène est une étape cruciale dans la voie, et la this compound est impliquée dans ce processus .

Perturbation de la dynamique des microtubules

Le Paclitaxel, dérivé de la this compound, peut traverser les nanopores de la paroi des microtubules et interagir avec la tubuline à la surface de la lumière des microtubules. Cette interaction perturbe la dynamique des microtubules, déclenchant des effets cytotoxiques contre les cellules cancéreuses .

Rigidification conformationnelle du squelette carboné tricyclique

La rigidification conformationnelle globale du squelette carboné tricyclique dans le Paclitaxel est générée par l'anneau oxétane de la this compound

Mécanisme D'action

Propriétés

IUPAC Name |

[(1R,2R,3R,4S,7R,9S,10S,11R,12R,15S)-2,4,9,11,12-pentaacetyloxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H44O13/c1-14-22(40-15(2)33)11-21-26(42-17(4)35)28-31(10,23(41-16(3)34)12-24-32(28,13-39-24)45-20(7)38)29(44-19(6)37)27(43-18(5)36)25(14)30(21,8)9/h21-24,26-29H,11-13H2,1-10H3/t21-,22-,23-,24+,26+,27+,28-,29-,31+,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHSKUVKACGPNGN-CZYGJQDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(C3(C(CC4C(C3C(C(C2(C)C)CC1OC(=O)C)OC(=O)C)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@H](C2(C)C)C[C@@H]1OC(=O)C)OC(=O)C)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H44O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

636.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 1-dehydroxybaccatin IV's presence in Taxus mairei?

A1: The discovery of 1-dehydroxybaccatin IV in Taxus mairei alongside other taxane diterpenes like baccatin VI and taxinne J [] is significant. These compounds, particularly the baccatin family, are recognized for their potential as precursors in the synthesis of anti-cancer drugs like paclitaxel (Taxol®). The presence of multiple related compounds in a single species suggests a rich biosynthetic pathway and highlights the potential of Taxus mairei as a source for further exploration of novel taxanes with medicinal value.

Q2: What structural features characterize 1-dehydroxybaccatin IV?

A2: 1-dehydroxybaccatin IV is characterized by its unique structure, which includes an oxetane ring. [, ] This feature distinguishes it from other taxanes and contributes to its potential as a valuable starting material for the synthesis of more complex taxane derivatives.

Q3: How does the chemical composition of Taxus yunnanensis compare to Taxus mairei in terms of 1-dehydroxybaccatin IV and related compounds?

A3: Research indicates that while both Taxus yunnanensis and Taxus mairei contain 1-dehydroxybaccatin IV, the overall chemical profiles of their heartwood differ. [] This difference emphasizes the diversity of taxane production within the Taxus genus. Further research is needed to fully understand the factors influencing the variation in taxane production between these species.

Q4: What are the potential implications of finding 1-dehydroxybaccatin IV alongside other specific taxanes?

A4: The co-occurrence of 1-dehydroxybaccatin IV with compounds like baccatin IV and baccatin VI in Taxus yunnanensis [] offers insights into the plant's biosynthetic pathways. This information can be crucial for developing strategies to enhance the production of these valuable compounds, either through traditional plant breeding methods or by employing biotechnological approaches like plant cell culture.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1R,2R,5S)-5-Hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol](/img/structure/B211208.png)